Cas no 58248-48-9 (3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea)

3-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea is a specialized organic compound featuring a tetrahydrobenzothiazole core linked to a phenylurea moiety. Its structural complexity confers unique reactivity, making it valuable in pharmaceutical and agrochemical research. The 5,5-dimethyl substitution enhances steric stability, while the oxo group provides a reactive site for further derivatization. The phenylurea segment contributes to potential biological activity, particularly in enzyme inhibition or receptor binding applications. This compound is of interest for its synthetic versatility and potential as an intermediate in developing novel therapeutic agents or crop protection chemicals. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies.
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea structure
58248-48-9 structure
Product Name:3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea
CAS No:58248-48-9
MF:C16H17N3O2S
MW:315.390082120895
CID:1609314
PubChem ID:4197373
Update Time:2025-10-23

3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-phenyl-N'-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-
    • 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea
    • 58248-48-9
    • 1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenylurea
    • 1-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea
    • F0174-0270
    • AB00666969-01
    • AKOS024574778
    • Oprea1_634278
    • Inchi: 1S/C16H17N3O2S/c1-16(2)8-11-13(12(20)9-16)22-15(18-11)19-14(21)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,18,19,21)
    • InChI Key: KVLBLSFIJOTVSW-UHFFFAOYSA-N
    • SMILES: S1C(NC(NC2C=CC=CC=2)=O)=NC2=C1C(CC(C)(C)C2)=O

Computed Properties

  • Exact Mass: 315.10431
  • Monoisotopic Mass: 315.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.3A^2
  • XLogP3: 3.2

Experimental Properties

  • PSA: 71.09

3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0174-0270-2μmol
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F0174-0270-2mg
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F0174-0270-5mg
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F0174-0270-10mg
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea
58248-48-9 90%+
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3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea Related Literature

Additional information on 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea

Recent Advances in the Study of 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea (CAS: 58248-48-9)

The compound 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea (CAS: 58248-48-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and urea moieties, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have explored its synthesis, structural modifications, and mechanistic insights, shedding light on its potential applications in drug development.

One of the key findings in recent literature is the compound's role as a potent inhibitor of specific protein kinases involved in cell proliferation and survival pathways. Researchers have identified that the benzothiazole core of the molecule interacts with the ATP-binding site of kinases, thereby disrupting their catalytic activity. This mechanism has been validated through crystallographic studies and molecular docking simulations, providing a structural basis for its inhibitory effects. Such insights are crucial for the design of next-generation kinase inhibitors with improved selectivity and efficacy.

In addition to its kinase inhibitory properties, 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea has shown potential in modulating other biological targets. For instance, recent in vitro studies have revealed its ability to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. These findings suggest a multifaceted mechanism of action, which could be leveraged for the development of combination therapies targeting resistant cancers. Furthermore, the compound's pharmacokinetic properties, including its metabolic stability and bioavailability, have been investigated to assess its suitability for clinical translation.

Despite these advancements, challenges remain in optimizing the compound's therapeutic index and minimizing off-target effects. Current research efforts are focused on structural derivatization to enhance its potency and reduce toxicity. For example, modifications to the phenylurea moiety have been explored to improve binding affinity and selectivity. Additionally, novel formulations, such as nanoparticle-based delivery systems, are being investigated to enhance the compound's bioavailability and tumor-targeting capabilities.

In conclusion, 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea represents a promising scaffold for the development of kinase inhibitors and anticancer agents. The latest research highlights its diverse biological activities and provides a foundation for further optimization and preclinical evaluation. Continued exploration of its mechanisms and applications will be essential for translating these findings into clinically viable therapeutics.

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